1,6,7-trimethyl-3-(2-methylallyl)-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
1,6,7-Trimethyl-3-(2-methylallyl)-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative with a complex heterocyclic scaffold. Its structure features a 1H-imidazo[2,1-f]purine core substituted with methyl groups at positions 1, 6, and 7, a 2-methylallyl group at position 3, and a 2-morpholinoethyl moiety at position 6. This compound’s design aligns with efforts to optimize purine-based therapeutics for selective receptor modulation or enzyme inhibition.
Properties
IUPAC Name |
4,7,8-trimethyl-2-(2-methylprop-2-enyl)-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O3/c1-13(2)12-25-18(27)16-17(22(5)20(25)28)21-19-24(14(3)15(4)26(16)19)7-6-23-8-10-29-11-9-23/h1,6-12H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVMAPKOUPWGKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCN4CCOCC4)N(C(=O)N(C3=O)CC(=C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,6,7-trimethyl-3-(2-methylallyl)-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound belonging to the imidazopurine class. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of neuropharmacology and cancer therapy.
Chemical Structure and Properties
The chemical structure of the compound can be represented by the following formula:
This compound features a complex structure that includes multiple functional groups contributing to its biological activity.
Antidepressant and Anxiolytic Effects
Research has indicated that derivatives of imidazo[2,1-f]purine-2,4(3H,8H)-dione exhibit significant antidepressant and anxiolytic activities. A study synthesized various derivatives and evaluated their effects on serotonin receptors (5-HT1A and 5-HT7) and phosphodiesterase (PDE) inhibition. One notable derivative demonstrated promising results in the forced swim test (FST), indicating potential antidepressant properties superior to traditional anxiolytics like diazepam .
The mechanism underlying the biological activity of this compound appears to involve modulation of serotonergic pathways. By acting as a mixed ligand for serotonin receptors and inhibiting phosphodiesterase enzymes (specifically PDE4B and PDE10A), these compounds may enhance serotonin signaling while reducing its breakdown. This dual action is crucial for the management of mood disorders .
Table 1: Biological Activity Summary of Selected Derivatives
| Compound Name | 5-HT1A Affinity | 5-HT7 Affinity | PDE4B Inhibition | PDE10A Inhibition | Anxiolytic Activity |
|---|---|---|---|---|---|
| Compound A | High | Moderate | Weak | Weak | Yes |
| Compound B | Moderate | High | Moderate | Weak | Yes |
| Compound C | High | High | Weak | Moderate | Yes |
Case Study 1: Efficacy in Animal Models
In a controlled study involving mice, a specific derivative of the compound was administered at a dosage of 2.5 mg/kg. The results indicated significant reductions in depressive-like behaviors compared to control groups. This suggests that targeting both serotonergic pathways and phosphodiesterase activity may provide a novel approach for treating depression .
Case Study 2: Pharmacokinetics and Metabolic Stability
Further research involved assessing the pharmacokinetic properties of these derivatives using human liver microsomes. The studies revealed favorable metabolic stability profiles, which are critical for developing effective therapeutic agents. The lipophilicity of these compounds was also evaluated using micellar electrokinetic chromatography (MEKC), indicating potential for good bioavailability in clinical settings .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substitution Patterns
The following table summarizes key structural differences and similarities between the target compound and related derivatives:
*Estimated based on structural formula.
Physicochemical Properties
- Solubility: The morpholinoethyl group in the target compound likely improves aqueous solubility compared to analogs with hydrophobic substituents (e.g., phenylpropyl in or butyl in ) .
- Molecular Weight : The target compound (~432.5 g/mol) falls within the acceptable range for drug-likeness, whereas Compound 5 (~535.6 g/mol) may face challenges in bioavailability due to higher molecular weight .
Research Findings and Implications
- PDE Inhibition Potential: The morpholinoethyl group’s similarity to known PDE inhibitors (e.g., rolipram) suggests the target compound could inhibit PDE4 or PDE10A, though experimental validation is needed .
- Receptor Selectivity: Unlike Compound 5, which binds 5-HT1A/D2 receptors, the target compound’s lack of a dihydroisoquinolinyl moiety may reduce off-target receptor effects .
- Synthetic Feasibility : The compound’s synthesis likely involves alkylation and cyclization steps similar to those in (BF3-mediated reactions), ensuring scalability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
